4-isopropoxy-N-(2-methylphenyl)benzamide
Description
4-Isopropoxy-N-(2-methylphenyl)benzamide (CAS: Not explicitly provided; molecular formula: C₂₀H₂₄N₂O₂, molecular weight: 324.42 g/mol) is a benzamide derivative characterized by an isopropoxy group at the para-position of the benzoyl ring and a 2-methylphenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-15-10-8-14(9-11-15)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) |
InChI Key |
UIVPEWGFZDVOQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- Electronic Effects : The electron-donating isopropoxy group in the target compound may enhance resonance stabilization compared to electron-withdrawing groups (e.g., chloro in ).
- Biological Relevance: Mepronil demonstrates how substituent position (3-isopropoxy vs.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Analysis :
Neuroleptic Derivatives (e.g., Amisulpride, Sulpiride):
- Structural Differences : Neuroleptic benzamides feature sulfonyl or piperazine groups (e.g., 4-isopropoxy-N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}benzamide), enhancing receptor affinity for dopamine D2/D3.
- Target Compound’s Potential: Lacking ionizable groups, the target compound is unlikely to exhibit neuroleptic activity but may serve as a lead for non-CNS targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
